Isoform-Selective Inhibition: Target Compound Shows >80-fold NOX4 Selectivity Over NOX1
The compound demonstrates a significantly stronger inhibitory potency for the NOX4 isoform compared to NOX1. In a cell-based assay measuring ROS production, the IC50 for NOX4 inhibition is 1.19 µM, whereas the IC50 for NOX1 is approximately 100 µM. This represents a selectivity window of more than two orders of magnitude [1][2]. This contrasts with pan-inhibitors like DPI which show non-selective, potent inhibition across multiple isoforms.
| Evidence Dimension | Inhibitory Potency (IC50) against human NOX isoforms |
|---|---|
| Target Compound Data | IC50 (NOX4) = 1.19 µM; IC50 (NOX1) = ~100 µM |
| Comparator Or Baseline | Pan-inhibitor DPI typically inhibits NOX1 and NOX4 with low nanomolar potency without comparable selectivity. |
| Quantified Difference | The target compound exhibits an 84-fold selectivity for NOX4 over NOX1. |
| Conditions | Human NOX4 and NOX1 transfected cells; Inhibition of ROS production using lucigenin/chemiluminescence (NOX4) and PMA-stimulated ROS generation (NOX1) [1][2]. |
Why This Matters
For researchers studying NOX4-specific pathologies like idiopathic pulmonary fibrosis, a selective tool compound prevents data misinterpretation from concomitant NOX1 inhibition.
- [1] BindingDB. Entry BDBM50612706 (CHEMBL5283659). Affinity Data: IC50 1.19E+3 nM for Human NADPH Oxidase 4. View Source
- [2] BindingDB. Entry BDBM50497258 (CHEMBL3347566). Affinity Data: IC50 1.00E+5 nM for Human NADPH Oxidase 1. View Source
